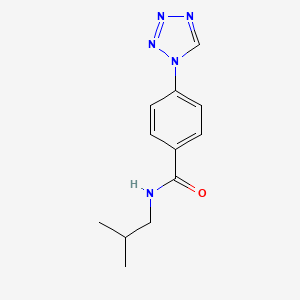

N-(2-methylpropyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Description

N-(2-methylpropyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tetrazole ring attached to a benzamide structure, with an isobutyl group at the nitrogen atom

Properties

Molecular Formula |

C12H15N5O |

|---|---|

Molecular Weight |

245.28 g/mol |

IUPAC Name |

N-(2-methylpropyl)-4-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C12H15N5O/c1-9(2)7-13-12(18)10-3-5-11(6-4-10)17-8-14-15-16-17/h3-6,8-9H,7H2,1-2H3,(H,13,18) |

InChI Key |

MFUPWZMSARVQKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=C(C=C1)N2C=NN=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.

Attachment to Benzamide: The tetrazole ring is then attached to the benzamide structure through a nucleophilic substitution reaction.

Introduction of the Isobutyl Group: The isobutyl group is introduced via an alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The tetrazole ring and benzamide structure can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(2-methylpropyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-methylpropyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide exerts its effects involves interactions with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in biological systems. The isobutyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

N-(2-methylpropyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide: shares similarities with other benzamide derivatives and tetrazole-containing compounds.

Benzamide Derivatives: Compounds like N-(2-methylpropyl)benzamide and 4-(1H-1,2,3,4-tetrazol-1-yl)benzamide.

Tetrazole-Containing Compounds: Compounds such as 5-(1H-tetrazol-1-yl)benzamide and 2-(1H-tetrazol-1-yl)benzoic acid.

Uniqueness

The unique combination of the tetrazole ring and the isobutyl group in This compound distinguishes it from other similar compounds. This structural arrangement imparts specific chemical and biological properties that make it a valuable compound for research and industrial applications.

Biological Activity

N-(2-methylpropyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is an organic compound belonging to the benzamide family. Its structure includes a tetrazole ring linked to a benzamide moiety , with a 2-methylpropyl group attached to the nitrogen atom. This compound has attracted significant attention due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C₁₂H₁₅N₅O

- Molecular Weight : 245.28 g/mol

- CAS Number : 896902-45-7

The tetrazole ring in this compound serves as a bioisostere for carboxylic acids, which enhances its interaction with various biological targets, including enzymes and receptors. The lipophilicity provided by the 2-methylpropyl group facilitates its ability to penetrate cell membranes and reach intracellular targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties that may be effective against certain bacterial strains.

- Neuroleptic Effects : Similar compounds have been studied for their neuroleptic activity. Benzamides are known to influence dopaminergic pathways, suggesting that this compound could potentially exhibit similar effects .

- Anti-inflammatory Potential : The compound may also play a role in modulating inflammatory responses through inhibition of the NLRP3 inflammasome pathway, which is implicated in various chronic inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Aminotetrazole | 5-Aminotetrazole | Lacks benzamide functionality; primarily studied for pharmaceuticals. |

| Benzoyl Tetrazole | Benzoyl Tetrazole | Contains a benzoyl group instead of an amide; different biological activities. |

| N-Benzoyl-Tetrazole | N-Benzoyl-Tetrazole | Features a benzoyl group; used in similar applications but lacks the 2-methylpropyl side chain. |

The unique combination of the tetrazole ring and the 2-methylpropyl group distinguishes this compound from other similar compounds and contributes to its distinct biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of related benzamides and their derivatives:

- A study on benzamides indicated that modifications on the nitrogen atom significantly affect their neuroleptic activity. For instance, introducing specific alkyl groups enhanced their efficacy compared to traditional neuroleptics like metoclopramide .

- Research on inflammasome activation highlighted the potential of tetrazole-containing compounds in modulating inflammatory pathways. Compounds that inhibit NLRP3 inflammasome activation can reduce neuroinflammation and provide neuroprotective effects in models of neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.